2,5-Dioxopyrrolidin-1-yl 4-((3-(dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoate
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Overview
Description
DMAC-SPP, also known as N,N-Dimethylacetamide-Succinimidyl 4-(p-maleimidophenyl)butyrate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of DMAC-SPP ensures controlled drug release, optimizing the effectiveness of ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMAC-SPP involves several steps, starting with the preparation of N,N-Dimethylacetamide (DMAC). The primary raw materials for DMAC synthesis are dimethylamine and acetic anhydride. The reaction process includes:
Raw Material Preparation: Dimethylamine and acetic anhydride are prepared in a molar ratio of 1:1.1-1.2.
Reaction Process: The mixture is stirred at a controlled temperature to ensure complete mixing. The reaction generates a significant amount of heat, requiring cooling to maintain the desired temperature.
Post-Treatment: The reaction mixture is distilled to separate the DMAC product, which is then purified.
Industrial Production Methods
In industrial settings, the production of DMAC involves large-scale reactors and continuous distillation processes to ensure high purity and yield. Safety measures are crucial due to the generation of irritating gases during the reaction .
Chemical Reactions Analysis
DMAC-SPP undergoes various chemical reactions, including:
Oxidation: DMAC can be oxidized to produce formaldehyde-related derivatives.
Thermal Decomposition: At high temperatures, DMAC decomposes, generating toxic gases.
Hydrolysis: In the presence of acids, DMAC undergoes hydrolysis to produce acetic acid and dimethylamine.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions are formaldehyde derivatives, acetic acid, and dimethylamine .
Scientific Research Applications
DMAC-SPP has a wide range of applications in scientific research, including:
Mechanism of Action
DMAC-SPP functions as a cleavable linker in ADCs. It joins cytotoxic drugs to antibodies, enabling targeted delivery to specific cells or proteins. The cleavable nature of DMAC-SPP ensures that the drug is released in a controlled manner, optimizing the therapeutic effect. The molecular targets and pathways involved include the specific binding of the antibody to the target cell, followed by the internalization and release of the cytotoxic drug .
Comparison with Similar Compounds
DMAC-SPP is unique compared to other similar compounds due to its cleavable nature, which allows for controlled drug release. Similar compounds include:
Succinic Anhydride: A non-cleavable ADC linker used in similar applications.
EMCS (6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester): A heterobifunctional crosslinking agent used in ADC synthesis.
Fmoc-8-amino-3,6-dioxaoctanoic Acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs.
DMAC-SPP’s cleavable nature distinguishes it from these compounds, providing a significant advantage in controlled drug delivery .
Biological Activity
2,5-Dioxopyrrolidin-1-yl 4-((3-(dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoate, with the CAS number 663599-10-8, is a bifunctional linker primarily used in antibody-drug conjugation (ADC) applications. This compound is characterized by its unique chemical structure that includes a pyrrolidine ring and a disulfide bond, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 411.50 g/mol |
Molecular Formula | C17H21N3O5S2 |
Purity | ≥95% |
CAS Number | 663599-10-8 |
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in the development of hybrid molecules with anticonvulsant and antinociceptive properties. Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl exhibit significant potential in treating neurological conditions such as epilepsy.
Anticonvulsant Activity
Studies have demonstrated that compounds derived from 2,5-dioxopyrrolidin-1-yl show promising anticonvulsant effects. For instance, a focused set of hybrid pyrrolidine derivatives was synthesized and evaluated for their efficacy in seizure models:
- Maximal Electroshock (MES) Test : This test evaluates the effectiveness of compounds against generalized seizures.
- Pentylenetetrazole (PTZ) Test : This model assesses the ability to prevent seizures induced by PTZ.
- 6 Hz Seizure Model : This model is used for evaluating pharmacoresistant limbic seizures.
A notable compound from these studies demonstrated an ED50 (effective dose for 50% of subjects) of:
- MES: 23.7 mg/kg
- PTZ: 59.4 mg/kg
- 6 Hz: 22.4 mg/kg
These results indicate a broad spectrum of protective activity against seizures, suggesting that these derivatives could be developed further as potential anticonvulsants .
Case Study 1: Anticonvulsant Efficacy
In one study, researchers synthesized a series of compounds based on the structure of 2,5-dioxopyrrolidin-1-yl and tested their anticonvulsant properties in various animal models. The most effective compound showed:
- High protection rates across all tested models.
- Minimal impact on motor coordination, indicating a favorable safety profile compared to existing antiepileptic drugs .
Case Study 2: Multitargeted Drug Development
Another research effort focused on creating multitargeted compounds derived from the same base structure. These compounds exhibited not only anticonvulsant properties but also antinociceptive effects, making them candidates for treating both epilepsy and neuropathic pain. The mechanism was suggested to involve modulation of sodium/calcium currents and TRPV1 receptor antagonism .
Properties
Molecular Formula |
C17H21N3O5S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-(dimethylcarbamoyl)pyridin-4-yl]disulfanyl]pentanoate |
InChI |
InChI=1S/C17H21N3O5S2/c1-11(4-7-16(23)25-20-14(21)5-6-15(20)22)26-27-13-8-9-18-10-12(13)17(24)19(2)3/h8-11H,4-7H2,1-3H3 |
InChI Key |
AFGUQHOCEUTKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=C(C=NC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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